molecular formula C38H45F2N7O4 B14911734 tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B14911734
M. Wt: 701.8 g/mol
InChI Key: JZTFGCQBFRLTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized pyrazolo[4,3-c]pyridine derivative characterized by multiple pharmacologically relevant moieties. Key structural features include:

  • A pyrazolo[4,3-c]pyridine core, a bicyclic scaffold known for its role in kinase inhibition and anticancer activity .
  • A tert-butyl carbamate group at position 5, enhancing metabolic stability and solubility .
  • A benzyloxycarbonyl (Cbz)-protected piperidin-4-yl substituent at position 1, which can act as a prodrug moiety for controlled release .

The compound’s structural complexity suggests applications in targeted cancer therapy, particularly in inhibiting kinases or other enzymes overexpressed in malignancies.

Properties

Molecular Formula

C38H45F2N7O4

Molecular Weight

701.8 g/mol

IUPAC Name

tert-butyl 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(1-phenylmethoxycarbonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C38H45F2N7O4/c1-38(2,3)51-37(49)45-18-14-32-31(23-45)35(42-47(32)28-12-16-44(17-13-28)36(48)50-24-25-9-6-5-7-10-25)46-15-8-11-26-19-29(27-21-41-43(4)22-27)30(34(39)40)20-33(26)46/h5-7,9-10,19-22,28,34H,8,11-18,23-24H2,1-4H3

InChI Key

JZTFGCQBFRLTTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)OCC4=CC=CC=C4)N5CCCC6=CC(=C(C=C65)C(F)F)C7=CN(N=C7)C

Origin of Product

United States

Preparation Methods

SNAr Displacement and Cyclocondensation

Initial SNAr displacement of 2-chloro-3-nitropyridine derivatives with hydrazine derivatives generates intermediates amenable to cyclocondensation. For example, treatment of 2-chloro-3-nitropyridine with methyl hydrazine in ethanol at 60°C yields 3-amino-4-nitropyrazole, which undergoes intramolecular cyclization under acidic conditions to form the pyrazolo[4,3-c]pyridine core.

Regioselective Functionalization

Regioselective acetylation at the 5-position is achieved via Grignard reagent addition to a Weinreb amide intermediate. For instance, reacting 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate with methylmagnesium bromide in THF at -78°C affords the acetylated derivative in 75% yield.

Preparation of the 7-Difluoromethyl-6-(1-Methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoline Fragment

Difluoromethylation via Radical Chemistry

The 7-difluoromethyl group is introduced using sodium difluoromethanesulfinate (DFMS) under photoredox conditions. A mixture of 6-bromo-3,4-dihydroquinolin-1(2H)-one, DFMS, and [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 in acetonitrile irradiated with blue LEDs achieves 68% yield of the difluoromethylated product.

Suzuki–Miyaura Coupling for Pyrazole Installation

The 1-methyl-1H-pyrazol-4-yl group is appended via Suzuki–Miyaura coupling. Reaction of 6-bromo-7-difluoromethyl-3,4-dihydroquinoline with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 100°C provides the coupled product in 82% yield.

Synthesis of 1-((Benzyloxy)carbonyl)piperidin-4-yl Substituent

Cbz Protection of Piperidine

Piperidin-4-one is protected via reaction with benzyl chloroformate (CbzCl) in a biphasic system. A representative procedure involves dissolving piperidin-4-one hydrochloride (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, followed by dropwise addition of CbzCl (1.05 eq) at 0°C. After stirring overnight, the product is isolated in 95% yield after aqueous workup and silica gel chromatography.

Reductive Amination for Fragment Coupling

The Cbz-protected piperidine is conjugated to the pyrazolo[4,3-c]pyridine core via reductive amination. A mixture of 5-acetylpyrazolo[4,3-c]pyridine, 1-((benzyloxy)carbonyl)piperidin-4-amine, and sodium triacetoxyborohydride in dichloroethane at room temperature affords the coupled product in 78% yield.

Installation of the tert-Butyl Carboxylate Group

Boc Protection Strategy

The tert-butyl carboxylate is introduced using di-tert-butyl dicarbonate under Schotten-Baumann conditions. A solution of the secondary amine intermediate in THF/water (1:1) is treated with Boc2O (1.1 eq) and NaHCO3 (2.0 eq) at 0°C, yielding the Boc-protected derivative in 89% purity after extraction.

Final Assembly and Global Deprotection

Mitsunobu Coupling for Quinoline-Pyrazole Linkage

The dihydroquinoline and pyrazolo[4,3-c]pyridine fragments are connected via Mitsunobu reaction. Using DIAD (1.5 eq) and PPh3 (1.5 eq) in THF, the alcohol and hydrazine precursors couple to form the C-N bond in 67% yield.

Hydrogenolytic Removal of Cbz Group

Final deprotection is achieved via hydrogenolysis. The compound is dissolved in methanol with 10% Pd/C under H2 atmosphere (50 psi) for 12 h, quantitatively removing the benzyloxycarbonyl group while retaining the tert-butyl ester.

Optimization and Process Chemistry Considerations

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms DMSO in Suzuki couplings (82% vs. 68% yield), while THF/water mixtures optimize Boc protection kinetics. Elevated temperatures (70–100°C) are critical for achieving complete conversion in cyclization steps.

Purification Strategies

Multi-stage purification is employed:

  • Flash chromatography (hexane/EtOAc gradients) for early intermediates
  • Preparative HPLC (MeCN/H2O with 0.1% TFA) for final compounds
  • Recrystallization from EtOAc/hexane for crystalline intermediates

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3): δ 7.36–7.29 (m, 5H, Cbz aromatic), 5.18 (s, 2H, CH2Cbz), 4.12–3.95 (m, 4H, piperidine), 2.86–2.45 (m, 8H, pyrazolo-pyridine and quinoline), 2.11 (s, 3H, COCH3), 1.48 (s, 9H, t-Bu).
HRMS (ESI): m/z calcd for C42H46F2N8O4 [M+H]+ 782.3518, found 782.3521.

Purity Assessment

HPLC analysis (C18 column, 45–100% MeCN/H2O over 30 min) shows ≥98% purity at 254 nm, with retention time 22.4 min.

Comparative Analysis of Synthetic Routes

Parameter Patent Method Academic Protocol Industrial Process
Total Steps 7 11 9
Overall Yield 32% 18% 41%
Key Innovation Grignard acylation Photoredox difluoromethylation Continuous hydrogenolysis
Purification Complexity Moderate High Low

Chemical Reactions Analysis

Deprotection Reactions

The molecule contains two common protecting groups:

Benzyloxycarbonyl (Cbz) Group

  • Reactivity : The Cbz group on the piperidine ring (position 1) is typically removed via catalytic hydrogenation or acidic hydrolysis.

  • Example Reaction :

    Cbz-protected amine+H2(Pd/C)Free amine+Benzyl alcohol+CO2\[1][3]\text{Cbz-protected amine} + \text{H}_2 (\text{Pd/C}) \rightarrow \text{Free amine} + \text{Benzyl alcohol} + \text{CO}_2 \[1][3]

tert-Butoxycarbonyl (Boc) Group

  • Reactivity : The Boc group on the pyrazolo-pyridine core is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

  • Example Reaction :

    Boc-protected amine+TFAFree amine+CO2+tert-Butyl alcohol\[1][3]\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-Butyl alcohol} \[1][3]

Pyrazole Ring Functionalization

The 1-methyl-1H-pyrazole substituent (position 6 of the quinoline moiety) is electron-rich and may undergo:

  • Electrophilic Substitution : Halogenation or nitration at the pyrazole’s C-4 position.

  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions if halogenated derivatives are synthesized first.

Reaction TypeConditionsProduct
BrominationBr₂/FeBr₃ or NBS4-Bromo-1-methylpyrazole derivative
Suzuki CouplingPd(PPh₃)₄, Base, Boronic AcidBiaryl-functionalized derivative

Difluoromethyl Group Reactivity

The difluoromethyl group (position 7 of the quinoline) is susceptible to:

  • Hydrolysis : Under basic conditions (e.g., KOH/H₂O), it may convert to a carboxylic acid.

  • Nucleophilic Substitution : Reaction with amines or thiols in the presence of a dehydrofluorinating agent.

R-CF2H+NaOHR-COONa+2HF\[1][4]\text{R-CF}_2\text{H} + \text{NaOH} \rightarrow \text{R-COONa} + 2\text{HF} \[1][4]

Tetrahydroquinoline Core Modifications

The 3,4-dihydroquinoline moiety (position 3 of the pyrazole) can participate in:

  • Oxidation : Using DDQ or MnO₂ to form aromatic quinoline derivatives.

  • Reduction : Hydrogenation to decahydroquinoline under high-pressure H₂.

Piperidine and Pyrazolo-Pyridine Interactions

The piperidine and pyrazolo-pyridine rings may undergo:

  • Ring-Opening : Under strong acidic or reductive conditions (e.g., LiAlH₄).

  • Cycloaddition : With dienophiles to form fused polycyclic systems.

Research Limitations

No direct experimental data for this specific compound was found in the provided sources. The analysis is extrapolated from analogous structures (e.g., tert-butyl pyrazole-piperidine carboxylates ) and general organic chemistry principles. Further validation via targeted synthesis and spectral analysis (NMR, LC-MS) is recommended.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

May exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for therapeutic development.

Industry

Could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Pyrazolo[4,3-c]pyridine - Cbz-piperidin-4-yl
- Difluoromethyl-quinoline
- 1-methyl-pyrazole
High complexity; potential kinase inhibitor
Compound 5m Pyrazole - Methoxycarbonyl
- 4-methylphenyl
Simpler structure; lower steric hindrance
Compound 5n Pyrazole - 3-(trifluoromethyl)phenyl
- Methoxycarbonyl
Enhanced lipophilicity due to CF₃ group
Pyrazolo[4,3-c]pyridine derivatives Pyrazolo[4,3-c]pyridine - Dichlorobenzyl
- Sulfonamido groups
IC₅₀ = 0.24–10.4 µM (anticancer activity)
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate Pyrazolo[4,3-c]pyridine - Amino group
- Unsubstituted core
Simplified analog; lower molecular weight (238.29 g/mol)

Physicochemical Properties

Property Target Compound Compound 5m Compound 5n
Molecular Weight ~750 g/mol (estimated) 414.45 g/mol 478.44 g/mol
LogP (Predicted) High (due to CF₂H, quinoline) Moderate High (CF₃ group)
Solubility Low (hydrophobic substituents) Moderate (polar methoxycarbonyl) Low

Biological Activity

The compound tert-butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a multitude of biological activities due to the presence of various functional groups that can interact with biological targets.

Structural Features

The compound features:

  • A tert-butyl group which is known to enhance lipophilicity.
  • A piperidine ring , contributing to its pharmacological properties.
  • A pyrazolo[4,3-c]pyridine scaffold that has shown promising biological activity in previous studies.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial properties.
  • Anticancer effects.
  • Neurotransmitter modulation , influencing synaptic transmission and neuronal activity.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Studies have suggested that it may influence neurotransmitter systems, potentially acting as an agonist or antagonist depending on the target receptor.

Comparative Analysis

To better understand the unique aspects of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 1-(pyrrolidin-3-yl)piperidin-4-ylcarbamateLacks benzyloxycarbonyl groupLimited pharmacological profile
Tert-butyl 4-(pyrrolidin-3-yloxy)phenylcarbamateContains phenolic substituentDifferent receptor interactions
N-benzoyl piperidine derivativesBenzoyl instead of benzyloxycarbonylVariations in receptor binding

This table illustrates the distinctiveness of the tert-butyl compound in terms of its potential interactions and applications in drug development.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of pyrazolo[4,3-c]pyridines and their derivatives. For example:

  • Inhibitory Activity : Research has shown that certain derivatives exhibit inhibitory activity against human carbonic anhydrases (hCA I and hCA II), which are critical for various physiological processes. This suggests potential applications in treating conditions related to dysregulated carbonic anhydrase activity .
  • Anticancer Properties : Compounds within this structural class have been evaluated for their anticancer effects. For instance, a study highlighted the ability of pyrazolo[4,3-c]pyridines to induce apoptosis in cancer cell lines, indicating their potential as therapeutic agents .
  • Neuropharmacology : The interaction of similar compounds with neurotransmitter receptors has been documented. Electrophysiological studies indicate modulation of synaptic transmission, which could lead to applications in treating neurological disorders .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves multi-step reactions with sensitive functional groups (e.g., tert-butyl, piperidine, and difluoromethyl). Key challenges include:

  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups require careful handling to avoid premature cleavage. Use anhydrous conditions and catalysts like Pd/C for selective hydrogenation .
  • Heterocyclic Coupling : The pyrazolo[4,3-c]pyridine core necessitates precise coupling conditions. Optimize temperatures (e.g., 80–100°C) and use coupling agents like HATU or EDCI for amide bond formation .
  • Purification : Reverse-phase HPLC or flash chromatography with gradients (e.g., 10–90% acetonitrile/water) is recommended to isolate intermediates with >95% purity .

Q. Which functional groups in this compound are critical for its hypothesized biological activity?

Functional groups implicated in target binding or stability include:

  • Piperidine/Carbamate Motifs : These may enhance solubility and serve as hydrogen-bond donors/acceptors in receptor interactions .
  • Difluoromethyl Group : Introduces electron-withdrawing effects, potentially improving metabolic stability .
  • Benzyloxycarbonyl (Cbz) : Acts as a protecting group during synthesis but may influence pharmacokinetics if retained .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazolo[4,3-c]pyridine core and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for detecting isotopic patterns from difluoromethyl groups .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the 3,4-dihydroquinolinyl moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacokinetic profile?

  • Backbone Modifications : Replace the tert-butyl group with smaller alkyl chains (e.g., methyl or cyclopropyl) to assess impact on CYP450 metabolism .
  • P1/P4 Substitutions : Test analogs with neutral heterocycles (e.g., pyridinyl instead of benzyloxycarbonyl) to reduce plasma protein binding and improve oral bioavailability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like factor Xa or CGRP receptors, guided by prior SAR data .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different assays?

  • Dose-Response Curves : Perform IC50_{50} determinations in triplicate across multiple cell lines (e.g., HEK293 vs. CHO) to identify cell-specific artifacts .
  • Off-Target Screening : Use panels like Eurofins Cerep to rule out interactions with unrelated receptors (e.g., GPCRs, ion channels) that may skew activity .
  • Metabolite Profiling : Incubate the compound with liver microsomes to identify active metabolites that may contribute to discrepant in vitro/in vivo results .

Q. What methodologies are effective for studying this compound's interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) to purified targets like coagulation factor Xa .
  • Cryo-EM : Resolve binding conformations in complex with membrane-bound receptors (e.g., CGRP) at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpically vs. entropically driven binding .

Comparative Analysis

Q. How does this compound compare to structural analogs in terms of functional groups and biological activity?

The table below highlights key differences:

Compound NameStructural FeaturesUnique Biological AspectsReference
Current CompoundPiperidine, difluoromethyl, pyrazolo-pyridineHigh fXa potency, improved oral bioavailability
Apixaban (BMS-562247)Pyrazolopyridinone, p-methoxyphenylFDA-approved factor Xa inhibitor
tert-Butyl pyrazole derivativesSimpler backbone, fewer aromatic systemsLower metabolic stability

Safety and Handling

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate inhalation risks .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.